molecular formula C17H18O4 B587594 3-((1R)-3-Hydroxy-1-phenyl-propyl)-4-hydroxy-benzoic acid methyl ester CAS No. 1292905-33-9

3-((1R)-3-Hydroxy-1-phenyl-propyl)-4-hydroxy-benzoic acid methyl ester

Cat. No.: B587594
CAS No.: 1292905-33-9
M. Wt: 286.327
InChI Key: MWYMQEBIZZHNHO-CQSZACIVSA-N
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Description

3-((1R)-3-Hydroxy-1-phenyl-propyl)-4-hydroxy-benzoic acid methyl ester is a complex organic compound with significant potential in various scientific fields. This compound features a hydroxyphenyl group and a benzoic acid ester, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1R)-3-Hydroxy-1-phenyl-propyl)-4-hydroxy-benzoic acid methyl ester typically involves multi-step organic reactions. One common method starts with the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This forms methyl 4-hydroxybenzoate. The next step involves the addition of (1R)-3-hydroxy-1-phenyl-propyl bromide to the methyl 4-hydroxybenzoate under basic conditions, such as using sodium hydroxide, to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction controls ensures the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((1R)-3-Hydroxy-1-phenyl-propyl)-4-hydroxy-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and hydroxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, 3-((1R)-3-Hydroxy-1-phenyl-propyl)-4-hydroxy-benzoic acid methyl ester can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.

Medicine

Industry

Industrially, it can be used in the production of pharmaceuticals, agrochemicals, and fine chemicals, where its reactivity and functional groups are advantageous.

Mechanism of Action

The mechanism of action of 3-((1R)-3-Hydroxy-1-phenyl-propyl)-4-hydroxy-benzoic acid methyl ester involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and ester groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: A simpler ester with similar reactivity but lacking the hydroxyphenyl group.

    3-Hydroxy-1-phenyl-propyl benzoate: Similar structure but without the additional hydroxy group on the benzoic acid moiety.

Uniqueness

3-((1R)-3-Hydroxy-1-phenyl-propyl)-4-hydroxy-benzoic acid methyl ester is unique due to the presence of both hydroxy and ester groups, which provide a versatile platform for various chemical reactions and biological interactions. Its chiral center adds another layer of complexity, making it a valuable compound for stereochemical studies and applications.

Biological Activity

3-((1R)-3-Hydroxy-1-phenyl-propyl)-4-hydroxy-benzoic acid methyl ester, also known by its CAS number 1292905-33-9, is a compound that has garnered attention for its potential biological activities. This article examines the biological activities associated with this compound, supported by diverse research findings and data.

  • Molecular Formula : C17H18O4
  • Molecular Weight : 286.32 g/mol
  • CAS Number : 1292905-33-9

Antimicrobial Properties

Research has indicated that hydroxybenzoic acid derivatives, including methyl esters, exhibit significant antimicrobial properties. A study highlighted that various hydroxybenzoate esters possess antifungal activity against several phytopathogenic fungi. The synthesized compounds were tested for their effectiveness against fungi such as Rhizoctonia solani and Fusarium oxysporum, showing promising results in inhibiting fungal growth .

CompoundEC50 (μg/mL)Activity Level
PCA18.6Control
5c3.2Highly Active
5e14.1Moderate

The compound 5c, a derivative of phenazine-1-carboxylic acid and salicylic acid, demonstrated the highest fungicidal activity, outperforming the control significantly .

Anti-inflammatory Effects

Hydroxybenzoic acid derivatives have also been studied for their anti-inflammatory properties. The presence of hydroxyl groups on the aromatic ring is believed to enhance the anti-inflammatory activity by modulating inflammatory pathways. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in various biological models .

Other Biological Activities

In addition to antimicrobial and anti-inflammatory effects, hydroxybenzoic acid derivatives have been associated with:

  • Antioxidant Activity : These compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.
  • Cytotoxicity Against Cancer Cells : Some studies suggest that derivatives of hydroxybenzoic acids may induce apoptosis in cancer cell lines, although specific data on this compound is limited .

Case Studies and Research Findings

A notable study synthesized a series of hydroxybenzoate esters and evaluated their biological activities. The results indicated that modifications in the structure significantly affected the potency of these compounds against various pathogens and inflammatory responses .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that:

  • Substituents on the aromatic ring impact the biological activity.
  • The position and nature of functional groups (like hydroxyl and methoxy) are crucial for enhancing bioactivity .

Properties

IUPAC Name

methyl 4-hydroxy-3-[(1R)-3-hydroxy-1-phenylpropyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-21-17(20)13-7-8-16(19)15(11-13)14(9-10-18)12-5-3-2-4-6-12/h2-8,11,14,18-19H,9-10H2,1H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYMQEBIZZHNHO-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C(CCO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)O)[C@H](CCO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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